5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one
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Overview
Description
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one is a chemical compound that features both azetidine and oxazolidinone moieties Azetidines are four-membered nitrogen-containing heterocycles known for their strain-driven reactivity, while oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of azetidine derivatives with oxazolidinone precursors. One common synthetic route includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl oxazolidinone under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the azetidin-3-yloxy group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazolidinone ring and formation of corresponding carboxylic acids or amines.
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine moiety is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride: This compound features an oxadiazole ring instead of an oxazolidinone ring, leading to different chemical and biological properties.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride: The presence of a cyclopropyl group introduces additional strain and reactivity compared to the oxazolidinone derivative.
5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole: The thiadiazole ring imparts different electronic properties and reactivity compared to the oxazolidinone ring.
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12N2O3/c10-7-9-3-6(12-7)4-11-5-1-8-2-5/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
SYVQLALSNSMLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2CNC(=O)O2 |
Origin of Product |
United States |
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